

# An In-depth Technical Guide to the Heterobifunctional Crosslinker: Maleimide-C10-NHS Ester

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## Compound of Interest

Compound Name: Maleimide-C10-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Maleimide-C10-NHS ester**, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 10-carbon atom spacer, enables the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. This capability is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), and for immobilizing proteins and peptides to surfaces.

## Core Properties and Specifications

**Maleimide-C10-NHS ester** is a valuable tool for creating stable bioconjugates. Its properties are summarized below, providing essential data for its application in experimental design.

## Chemical and Physical Properties

Property	Value	References
Chemical Name	1H-Pyrrole-1-undecanoic acid, 2,5-dihydro-2,5-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester	[1]
Synonyms	N-Succinimidyl 11-maleimidoundecanoate, 11-Maleimidoundecanoic Acid N-Succinimidyl Ester	[2]
CAS Number	87981-04-2	[1][3][4]
Molecular Formula	C <sub>19</sub> H <sub>26</sub> N <sub>2</sub> O <sub>6</sub>	[1][3][4][5]
Molecular Weight	378.42 g/mol	[1][3][4][5]
Appearance	White to off-white solid	[1][5]
Purity	≥98%	[1][4]

## Solubility and Storage

Condition	Details	References
Solubility	Soluble in DMSO (≥ 100 mg/mL) and DMF. Not readily soluble in aqueous buffers.	[5][6][7]
Storage (Powder)	-20°C for up to 3 years. Keep desiccated.	[1][4][5][7]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[1][5]

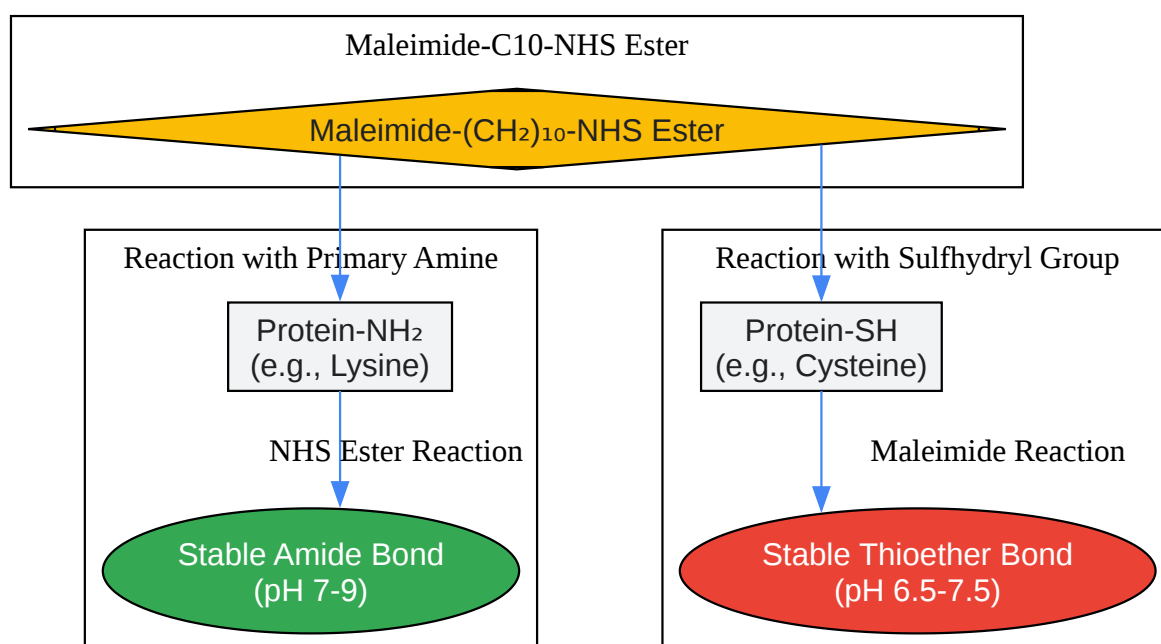
## Reaction Mechanism and Specificity

The utility of **Maleimide-C10-NHS ester** lies in its two distinct reactive groups, which target different functional groups on biomolecules under specific pH conditions. This dual reactivity allows for controlled, stepwise conjugation.

The NHS ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[7][8]

The maleimide group reacts specifically with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) via a Michael addition reaction to form a stable thioether bond.[2][9] This reaction is most efficient at a pH range of 6.5-7.5.[7][9] At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[8][9]

The 10-carbon (C10) alkyl spacer arm provides increased flexibility and minimizes steric hindrance between the conjugated molecules.[2]



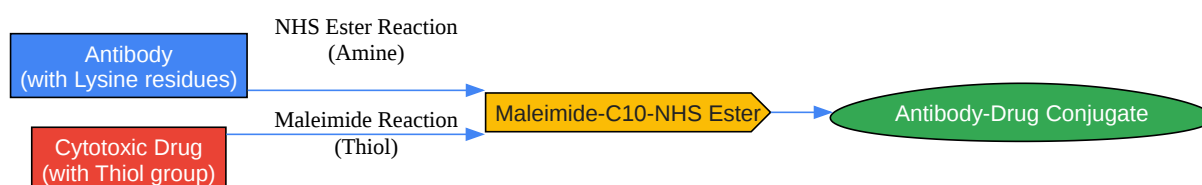
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Caption: Reaction specificities of **Maleimide-C10-NHS ester**.

## Applications in Research and Drug Development

The heterobifunctional nature of **Maleimide-C10-NHS ester** makes it a versatile tool in several applications:

- **Antibody-Drug Conjugates (ADCs):** This is a primary application where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (targeting primary amines on lysine residues). This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.[10]
- **Protein-Protein Crosslinking:** Used to study protein interactions by covalently linking two different proteins.
- **Immobilization of Peptides and Proteins:** Covalently attaches proteins or peptides to surfaces for applications in diagnostics and screening assays.
- **Fluorescent Labeling:** Attaching fluorescent dyes to proteins for imaging and detection purposes.[11]
- **PROTAC Synthesis:** **Maleimide-C10-NHS ester** can be used as an alkyl/ether-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5]



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

## Experimental Protocols

The following are generalized protocols for a two-step conjugation process. Optimization is often necessary for specific applications.

## Materials and Reagents

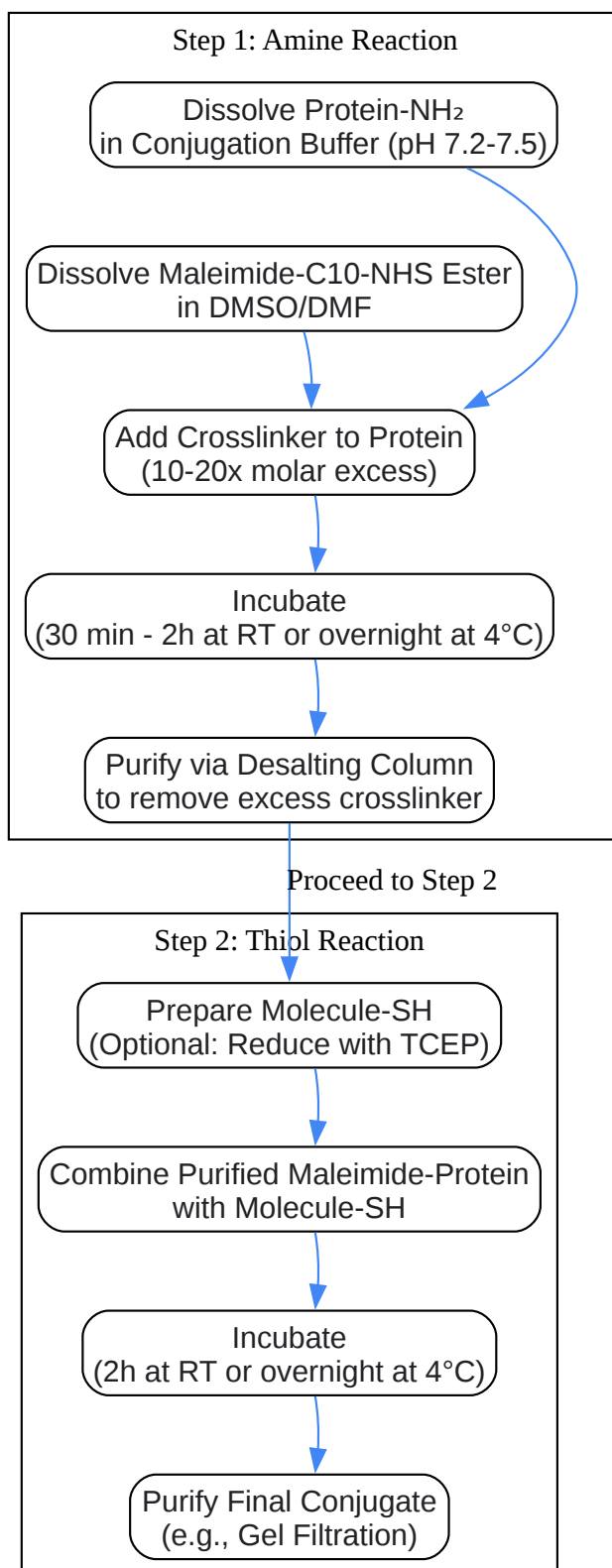
- **Maleimide-C10-NHS ester**
- Amine-containing protein (Protein-NH<sub>2</sub>)
- Sulfhydryl-containing molecule (Molecule-SH)
- Anhydrous DMSO or DMF[7]
- Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.2-7.5). Avoid buffers containing primary amines (like Tris, unless used carefully) or thiols.[6][7]
- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds. [6]
- Desalting columns or dialysis equipment for purification.[6][7]

## Step 1: Reaction of Maleimide-C10-NHS Ester with Amine-Containing Protein

- Preparation of Protein-NH<sub>2</sub>: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.[6]
- Dissolution of Crosslinker: Immediately before use, dissolve the **Maleimide-C10-NHS ester** in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[7]
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently stirring.[7]
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[7]
- Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.[7]

## Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule

- Preparation of Molecule-SH: If the sulfhydryl-containing molecule has disulfide bonds, they may need to be reduced. Incubate the molecule with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.
- Conjugation Reaction: Combine the purified maleimide-activated protein from Step 1 with the sulfhydryl-containing molecule.
- Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Purify the final conjugate using methods such as gel filtration, HPLC, or dialysis to remove unreacted molecules.[6]



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Caption: Two-step experimental workflow for bioconjugation.

## Conclusion

**Maleimide-C10-NHS ester** is a powerful and versatile heterobifunctional crosslinker that facilitates the precise and efficient covalent linkage of amine- and sulfhydryl-containing molecules. Its well-defined reactivity and flexible spacer arm make it an indispensable tool in the development of advanced biotherapeutics like ADCs, in the study of protein interactions, and in the creation of novel biomaterials. A thorough understanding of its chemical properties and reaction conditions, as outlined in this guide, is crucial for its successful application in research and development.

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